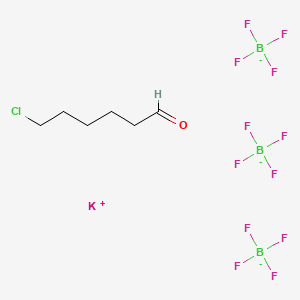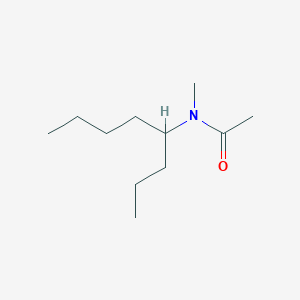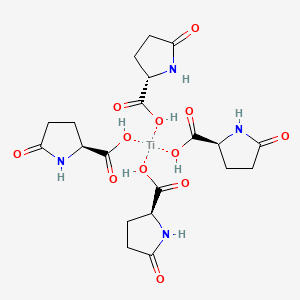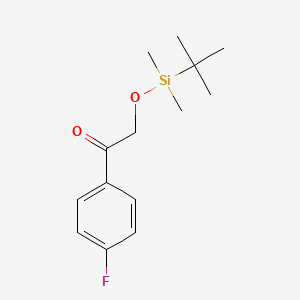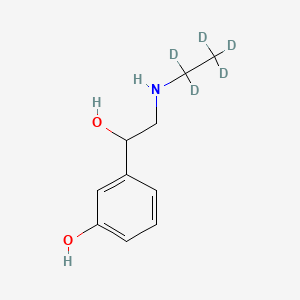
p-Isopropylbenzylhexylamine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Isopropylbenzylhexylamine sulfate is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a hexylamine chain The sulfate group is attached to the nitrogen atom of the hexylamine chain, forming a sulfate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropylbenzylhexylamine sulfate typically involves the following steps:
Formation of p-Isopropylbenzylamine: This can be achieved by reacting p-isopropylbenzyl chloride with ammonia or an amine under suitable conditions.
Alkylation: The p-Isopropylbenzylamine is then alkylated with hexyl bromide or hexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form p-Isopropylbenzylhexylamine.
Sulfonation: Finally, the p-Isopropylbenzylhexylamine is reacted with sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Isopropylbenzylhexylamine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
p-Isopropylbenzylhexylamine sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of p-Isopropylbenzylhexylamine sulfate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Isopropylbenzylamine: Lacks the hexylamine chain and sulfate group.
Hexylamine: Lacks the benzyl and isopropyl groups.
Benzylamine: Lacks the isopropyl and hexylamine groups.
Uniqueness
p-Isopropylbenzylhexylamine sulfate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the isopropyl group, benzyl ring, hexylamine chain, and sulfate group makes it distinct from other similar compounds and contributes to its diverse applications.
Propriétés
Numéro CAS |
63991-63-9 |
|---|---|
Formule moléculaire |
C16H29NO4S |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
hexyl-[(4-propan-2-ylphenyl)methyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C16H27N.H2O4S/c1-4-5-6-7-12-17-13-15-8-10-16(11-9-15)14(2)3;1-5(2,3)4/h8-11,14,17H,4-7,12-13H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
UULVREWTEAQBQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[NH2+]CC1=CC=C(C=C1)C(C)C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


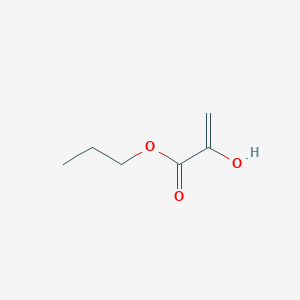
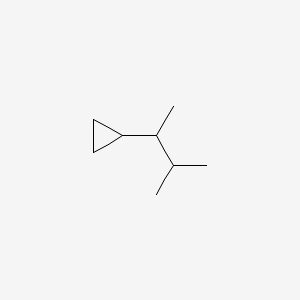

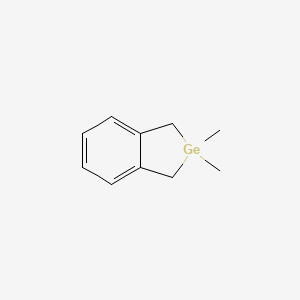
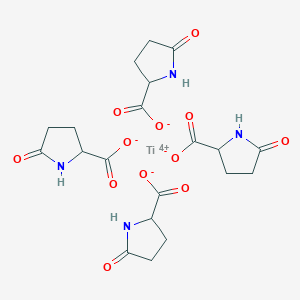
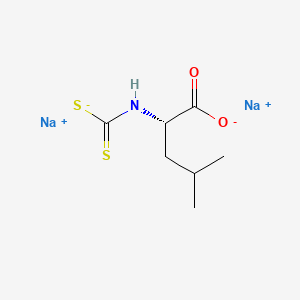

![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)

